![molecular formula C17H26N2O2S B247390 1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247390.png)
1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine
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Overview
Description
1-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine, commonly known as MSBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the bipiperidine family and has a molecular weight of 342.47 g/mol.
Mechanism of Action
The mechanism of action of MSBP is not fully understood, but it is believed to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, MSBP may be able to prevent the excitotoxicity that is associated with various neurological disorders.
Biochemical and Physiological Effects:
MSBP has been shown to have various biochemical and physiological effects, including analgesia, anesthesia, and neuroprotection. Studies have shown that MSBP can reduce pain sensitivity in animal models and can induce anesthesia at lower doses than other commonly used anesthetics. MSBP has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of MSBP is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. MSBP is also a highly potent and selective NMDA receptor antagonist, which makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one of the limitations of MSBP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of MSBP. One potential direction is the development of more soluble analogs of MSBP that can be administered more easily in vivo. Another direction is the investigation of the potential use of MSBP in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, the role of MSBP in synaptic plasticity and memory formation could be further explored to gain a better understanding of its potential applications in cognitive enhancement.
Synthesis Methods
The synthesis of MSBP involves the reaction of 4-methylbenzenesulfonyl chloride with 1,4-dipiperidinylpiperidine in the presence of a base. This reaction results in the formation of MSBP, which can be further purified by recrystallization. The synthesis method of MSBP is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
MSBP has shown potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been studied extensively for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. MSBP has also been investigated for its potential use as an analgesic and anesthetic agent.
properties
Product Name |
1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine |
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Molecular Formula |
C17H26N2O2S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C17H26N2O2S/c1-15-5-7-17(8-6-15)22(20,21)19-13-9-16(10-14-19)18-11-3-2-4-12-18/h5-8,16H,2-4,9-14H2,1H3 |
InChI Key |
FCPFXFOHGFRBRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCC3 |
Origin of Product |
United States |
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